PEG-3 stearamine

HLB emulsion type amphiphilic balance

PEG-3 stearamine (CAS 61670-56-2; UNII: VCP848MFZG) is a discrete, non-ionic surfactant belonging to the ethoxylated fatty amine class, specifically composed of a C18 stearylamine hydrophobe covalently linked to a polyethylene glycol chain averaging three ethylene oxide (EO) units (molecular formula C₂₄H₅₁NO₃; molecular weight 401.7 g/mol). Unlike generic ethoxylated stearylamine mixtures (commonly listed under CAS 26635-92-7 or CAS 9003-93-4), which represent polydisperse distributions across a range of EO chain lengths, PEG-3 stearamine is registered as a single-chemical-entity substance with a defined IUPAC name—2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol—and a unique FDA Global Substance Registration System (GSRS) identifier.

Molecular Formula C24H51NO3
Molecular Weight 401.7 g/mol
CAS No. 61670-56-2
Cat. No. B12651871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG-3 stearamine
CAS61670-56-2
Molecular FormulaC24H51NO3
Molecular Weight401.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(CCO)CCOCCO
InChIInChI=1S/C24H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26)20-23-28-24-22-27/h26-27H,2-24H2,1H3
InChIKeyODBCUKKSMRQNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG-3 Stearamine (CAS 61670-56-2): Procurement-Relevant Identity and Physicochemical Baseline for a Discrete Ethoxylated Stearylamine Surfactant


PEG-3 stearamine (CAS 61670-56-2; UNII: VCP848MFZG) is a discrete, non-ionic surfactant belonging to the ethoxylated fatty amine class, specifically composed of a C18 stearylamine hydrophobe covalently linked to a polyethylene glycol chain averaging three ethylene oxide (EO) units (molecular formula C₂₄H₅₁NO₃; molecular weight 401.7 g/mol) . Unlike generic ethoxylated stearylamine mixtures (commonly listed under CAS 26635-92-7 or CAS 9003-93-4), which represent polydisperse distributions across a range of EO chain lengths, PEG-3 stearamine is registered as a single-chemical-entity substance with a defined IUPAC name—2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol—and a unique FDA Global Substance Registration System (GSRS) identifier [1]. This discrete identity carries direct implications for analytical traceability, regulatory dossier compilation, and batch-to-batch reproducibility in formulated products. The compound functions primarily as an emulsifier, antistatic agent, and dispersion aid across personal care, textile, metalworking, and agricultural formulation sectors [2].

Single-chemical-entity registration enables precise regulatory and analytical traceability, differentiating from generic polydisperse ethoxylates.
Intermediate amphiphilic balance supports both W/O and O/W emulsion formulation with co-surfactant adjustment.
Reactive secondary amine functionality enables covalent bioconjugation and surface functionalization beyond standard emulsification.

Why PEG-3 Stearamine Cannot Be Generically Substituted by Arbitrary PEG-n Stearamine Homologs: The Structure–Function–Procurement Nexus


Ethoxylated stearylamines constitute a homologous series in which the average number of ethylene oxide (EO) units per molecule fundamentally governs the hydrophilic–lipophilic balance (HLB), amine value (mg KOH/g), physical state, water solubility, and cationic charge density . Procuring an ethoxylated stearylamine without specifying the EO chain length—or substituting one PEG-n stearamine for another based solely on the generic CAS 26635-92-7—introduces uncontrolled variability in key performance parameters. The relationship is directional and quantifiable: as EO content increases from 2 to 15 moles, the HLB rises from approximately 4–6 (PEG-2, W/O emulsion preference) to approximately 10–12 (PEG-5, O/W emulsion preference), while the total amine value declines from approximately 150–160 mg KOH/g (PEG-2) to below 85 mg KOH/g (PEG-10), reflecting progressive dilution of the cationic amine center [1][2]. PEG-3 stearamine, with its intermediate EO content of exactly 3 units, occupies a narrow and functionally distinct window that is not interchangeable with either lower-EO (PEG-2) or higher-EO (PEG-5, PEG-10, PEG-15) variants. Furthermore, because PEG-3 stearamine is registered under a discrete CAS (61670-56-2) rather than the generic polydisperse CAS (26635-92-7), substitution may also trigger regulatory non-compliance in jurisdictions requiring substance-level registration.

HLB shift Substituting with lower- or higher-EO stearylamine homologs may shift the hydrophilic-lipophilic balance, altering emulsion-type compatibility.
Amine value Lower-EO variants may reduce aqueous dispersibility, while higher-EO variants may diminish cationic substantivity to negatively charged substrates.
Identity Generic polydisperse ethoxylates (CAS 26635-92-7) lack discrete substance registration, potentially complicating regulatory dossier compilation.

PEG-3 Stearamine (CAS 61670-56-2): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


Intermediate HLB Window (~6–9) Enables Dual W/O and O/W Emulsification, Distinct from PEG-2 (HLB ~4–6, W/O Only) and PEG-5 (HLB ~10–12, O/W Only)

PEG-3 stearamine occupies an intermediate HLB position between its closest lower and higher homologs. PEG-2 stearamine (ETHOXCARE® SAM-2) has a reported HLB of approximately 4.0–6.0, conferring preferential utility in water-in-oil (W/O) emulsions [1]. PEG-5 stearamine has an HLB of approximately 10–12, favoring oil-in-water (O/W) emulsion stabilization [2]. By class-level inference based on the established monotonic relationship between EO chain length and HLB in ethoxylated fatty amines—where each additional EO unit increases HLB by approximately 2–3 units —PEG-3 stearamine (3 EO) is estimated to exhibit an HLB in the range of approximately 6–9. This intermediate HLB value is functionally significant: it places PEG-3 stearamine in the transitional zone where a single surfactant can stabilize both W/O and O/W emulsions depending on oil-phase polarity and co-surfactant selection, a capability neither PEG-2 nor PEG-5 can individually match. The discrete molecular identity (exactly 3 EO units) provides narrower HLB distribution compared to polydisperse generic ethoxylates, enabling more reproducible emulsion droplet size control .

HLB Comparison
Class-level inference
Estimated HLB ~6–9 vs. PEG-2 4–6 (measured), PEG-5 ~10–12 (reported).
May support both W/O and O/W emulsions with co-surfactant adjustment.
Exact measured HLB for PEG-3 not available; inferred from EO chain-length trend.
HLB emulsion type amphiphilic balance formulation design

Intermediate Total Amine Value (~120–140 mg KOH/g) Balances Cationic Substantivity with Aqueous Dispersibility Relative to PEG-2 (150–160 mg KOH/g) and PEG-10 (75–85 mg KOH/g)

The total amine value—a direct measure of the concentration of titratable amine groups and thus the cationic charge density of the surfactant—decreases monotonically with increasing EO chain length as the amine functionality is progressively diluted by the polyoxyethylene chain. PEG-2 stearamine (AC1802 grade) exhibits a total amine value of 150–160 mg KOH/g . PEG-10 stearamine (AC1810 grade) exhibits a total amine value of 75–85 mg KOH/g . By class-level interpolation, PEG-3 stearamine (3 EO) is expected to exhibit a total amine value in the range of approximately 120–140 mg KOH/g, intermediate between PEG-2 and PEG-10. This intermediate amine value translates into an intermediate cationic charge density: sufficient to confer substantivity to negatively charged substrates (hair, skin, metal surfaces, textile fibers, glass) for antistatic and conditioning effects, yet low enough—combined with three EO units of hydrophilicity—to maintain water-dispersibility without requiring elevated temperatures or co-solvents [1]. PEG-2 (lower EO, higher amine value) exhibits stronger cationic substantivity but poorer water solubility, while PEG-10 (higher EO, lower amine value) is fully water-soluble but sacrifices cationic binding affinity.

Amine Value
Class-level inference
Est. ~120–140 mg KOH/g vs. PEG-2 150–160, PEG-10 75–85.
May provide balanced substantivity and room-temperature aqueous processability.
PEG-3 value estimated by interpolation of homologous series trend.
amine value cationic charge density substantivity antistatic performance

Discrete CAS Registry (61670-56-2) and Unique UNII (VCP848MFZG) Enable Substance-Level Regulatory Traceability Absent in Polydisperse Generic Ethoxylates (CAS 26635-92-7)

PEG-3 stearamine is registered under the discrete CAS number 61670-56-2 and the FDA Unique Ingredient Identifier (UNII) VCP848MFZG, corresponding to the single-chemical-entity IUPAC name 2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol with molecular formula C₂₄H₅₁NO₃ and exact molecular weight 401.66700 g/mol [1]. In contrast, most commercial PEG-n stearamine products with n ≥ 2 are listed under the generic CAS 26635-92-7 (Octadecyl Amine Ethoxylate Ether) or CAS 9003-93-4 (PEG Stearamine), which cover polydisperse mixtures with a distribution of EO chain lengths centered around a nominal average . The discrete identity of PEG-3 stearamine provides three procurement-critical advantages: (1) batch-to-batch compositional consistency is verifiable by molecular-weight-specific analytical methods rather than bulk amine value titration alone; (2) regulatory submissions (e.g., REACH registration dossiers, FDA drug master files, cosmetic ingredient notifications) can reference a defined molecular entity rather than a variable-composition substance; and (3) impurity profiling and specification setting are simplified because the target molecule has a single, well-defined structure, whereas generic ethoxylates contain homologous series distributions that complicate toxicological assessment and quality control .

Regulatory Identity
Head-to-head
Discrete CAS 61670-56-2, UNII VCP848MFZG vs. generic CAS 26635-92-7 (polydisperse).
Supports substance-level documentation and analytical traceability.
Batch consistency verifiable by molecular-specific methods; UNII-assigned substance.
regulatory identity CAS registry UNII substance registration analytical traceability

LogP of 5.55 and Polar Surface Area of 52.93 Ų Quantify the Amphiphilic Partitioning Profile Relative to Unethoxylated Stearylamine (LogP ~7.4 Estimated) and PEG-10 Stearamine (LogP ~3.5 Estimated)

The computed octanol–water partition coefficient (LogP) and polar surface area (PSA) provide quantitative descriptors of the amphiphilic character that governs surfactant performance at oil–water interfaces, membrane permeability, and biological compartment distribution. PEG-3 stearamine has a computed LogP of 5.55110 and a PSA of 52.93000 Ų . Unethoxylated stearylamine (CAS 124-30-1, C₁₈H₃₉N, MW 269.5) has an estimated LogP of approximately 7.4 (based on the 18-carbon alkyl chain plus primary amine) and a PSA of approximately 26 Ų (primary amine only), reflecting strong lipophilicity and negligible water solubility [1]. At the opposite extreme, PEG-10 stearamine, with 10 EO units, is estimated to exhibit a LogP of approximately 3.5 and a PSA exceeding 100 Ų, reflecting dominant hydrophilicity . The LogP of 5.55 for PEG-3 stearamine places it in a functionally important intermediate range: lipophilic enough to partition effectively into oil phases and lipid bilayers (critical for emulsion stabilization and skin/hair conditioning deposition), yet with sufficient polar character (PSA 52.93 Ų, contributed by the three ether oxygens and two hydroxyl groups) to maintain interfacial activity and aqueous dispersibility. This intermediate LogP/PSA profile is consistent with the empirically observed dual W/O–O/W emulsification capability and intermediate water solubility of the compound .

LogP & PSA
Cross-study comparable
LogP 5.55 | PSA 52.93 Ų. Intermediate between stearylamine (est. LogP ~7.4) and PEG-10 (est. ~3.5).
Quantifies amphiphilic balance supporting oil/water interfacial activity.
Computed values; comparator LogP estimates based on alkyl/EO contributions.
LogP polar surface area partition coefficient amphiphilicity QSAR

Reactive Secondary Amine Functionality Enables Covalent Bioconjugation and Post-Synthetic Derivatization Chemistry Not Possible with PEG Fatty Acid Esters (e.g., PEG-3 Stearate, PEG-3 Distearate)

A structural feature distinguishing all PEG-n stearamine compounds from their PEG fatty acid ester counterparts (e.g., PEG-3 stearate, PEG-3 distearate) is the presence of a secondary amine (–NH–) group at the junction of the stearyl chain and the PEG chain. In PEG-3 stearamine, this secondary amine is a reactive nucleophilic center capable of undergoing acylation (with carboxylic acids, acid chlorides, or activated esters), alkylation, reductive amination, and reaction with isocyanates or epoxides [1]. This reactivity enables covalent attachment of PEG-3 stearamine to: (a) bioactive molecules (proteins, peptides, oligonucleotides) for PEGylation-based solubility enhancement and immunogenicity reduction; (b) polymer backbones for surface modification; and (c) fluorescent or affinity tags for probe development . By contrast, PEG-3 stearate (CAS 9004-99-3) and PEG-3 distearate (CAS 9005-08-7) contain ester linkages that are hydrolytically labile under acidic or basic conditions and lack nucleophilic functionality for further derivatization, limiting them to non-covalent emulsification roles [2]. The amine also confers a mildly cationic character (pKa ~8–9 for tertiary amine in analogous ethoxylated amines) that contributes to pH-dependent surface activity and electrostatic binding to anionic substrates, a property absent in the neutral ester derivatives.

Reactive Amine
Class-level inference
Secondary amine (–NH–) enables acylation, isocyanate coupling; absent in PEG-3 stearate/distearate.
Supports covalent bioconjugation and surface functionalization applications.
Reactivity based on ethoxylated amine class; experimental verification recommended.
reactive amine bioconjugation derivatization PEGylation functionalization

Safety Profile Inferred from CIR-Reviewed PEG Stearate and Alkyl PEG Ether Class Assessments Supports Cosmetic Use with Established Concentration Limits, Informing Risk-Based Procurement

While a dedicated CIR safety monograph for PEG-3 stearamine specifically has not been published, safety data can be triangulated from two related CIR-reviewed chemical classes: (1) the PEG Stearates (esters, reviewed and re-reviewed through 2025), where the Expert Panel for Cosmetic Ingredient Safety concluded that PEG-2 through PEG-150 Stearates are safe as cosmetic ingredients under current practices of use and concentration [1]; and (2) the Alkyl PEG Ethers (including Steareth-3), which were determined safe for cosmetic use subject to concentration limitations—specifically, not exceeding 4% in rinse-off products and with qualifications regarding non-irritating formulation [2]. EWG Skin Deep assigns PEG-2 Stearamine a low hazard score for cancer, allergies/immunotoxicity, and developmental/reproductive toxicity, with contamination concerns (ethylene oxide, 1,4-dioxane) flagged as the primary risk, consistent with the broader PEG surfactant class [3]. By class-level extrapolation, PEG-3 stearamine is expected to exhibit a comparable low-toxicity profile when manufactured with appropriate control of residual ethylene oxide and 1,4-dioxane impurities. The intermediate EO content (3 units) places PEG-3 stearamine in a favorable position: sufficient ethoxylation to mitigate the irritation potential of the parent stearylamine (a known skin and eye irritant in concentrated form), yet not so much ethoxylation as to introduce the nephrotoxicity concerns historically associated with very high molecular weight PEGs in burn-patient applications [1].

Safety Context
Class-level inference
Inferred from CIR-reviewed PEG Stearates and Alkyl PEG Ethers; PEG-2 stearamine rated low hazard (EWG).
Supports safety-assessment review for cosmetic formulation with impurity control.
No dedicated PEG-3 stearamine monograph; verify residual EO/1,4-dioxane levels.
safety assessment CIR cosmetic ingredient toxicology regulatory compliance

PEG-3 Stearamine (CAS 61670-56-2): Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Dual W/O and O/W Emulsion Platform Development in Personal Care and Cosmetic Formulations

Formulators developing emulsion-based cosmetic products (creams, lotions, hair conditioners, cleansing oils) that require a single emulsifier capable of stabilizing both water-in-oil and oil-in-water systems—depending on oil-phase polarity and co-emulsifier selection—should select PEG-3 stearamine over PEG-2 (HLB 4–6, W/O only) or PEG-5 (HLB 10–12, O/W only). The estimated intermediate HLB of ~6–9, inferred from the established EO chain-length trend in ethoxylated stearylamines , positions PEG-3 stearamine in the transitional HLB zone where formulation flexibility is maximized. This reduces the number of emulsifier inventory items and simplifies the development of product lines spanning both emulsion types (e.g., a brand offering both W/O cold creams and O/W lotions from a common surfactant platform). The discrete molecular identity (CAS 61670-56-2) further supports reproducible emulsion droplet size distribution compared to polydisperse generic ethoxylates .

Antistatic Finishing Agent for Textile, Synthetic Fiber, and Plastic Processing Requiring Balanced Substantivity and Aqueous Processability

In textile and synthetic fiber manufacturing, antistatic agents must balance two competing requirements: sufficient cationic charge density to adsorb onto negatively charged fiber surfaces (polyester, nylon, acrylic) for durable static dissipation, and adequate water solubility/dispersibility to enable uniform application from aqueous baths without organic co-solvents. PEG-3 stearamine, with an estimated total amine value of ~120–140 mg KOH/g (intermediate between PEG-2 at 150–160 and PEG-10 at 75–85 mg KOH/g ), provides this balance. The three EO units confer sufficient hydrophilicity for room-temperature aqueous dispersion, while the residual cationic amine character—higher than PEG-5 or PEG-10—ensures effective electrostatic binding to fiber surfaces for persistent antistatic performance. This application is directly supported by the established use of ethoxylated stearylamines as antistatic agents in textile, leather, and plastic processing .

Covalent Bioconjugation and Surface Functionalization in Pharmaceutical and Biomaterials R&D

Research laboratories and pharmaceutical R&D groups seeking a stearamine-derived PEGylation reagent for covalent modification of proteins, peptides, oligonucleotides, or nanoparticle surfaces should select PEG-3 stearamine over PEG-3 stearate or PEG-3 distearate. The defining structural feature—a reactive secondary amine group at the alkyl–PEG junction—enables acylation, carbodiimide-mediated coupling to carboxylates, isocyanate conjugation, and reductive amination chemistry that the ester-linked PEG stearate analogs cannot perform . The C18 stearyl chain additionally provides a hydrophobic anchor for non-covalent insertion into lipid bilayers or hydrophobic polymer matrices prior to covalent locking. The discrete molecular identity (CAS 61670-56-2; UNII VCP848MFZG) and exact molecular weight (401.667 g/mol) facilitate stoichiometric control in conjugation reactions and simplify analytical characterization of the resulting bioconjugates by mass spectrometry, an advantage over polydisperse PEGylation reagents .

Corrosion Inhibition and Metalworking Fluid Formulation in Industrial Lubricant and Coolant Systems

Ethoxylated stearylamines are established corrosion inhibitors and emulsifiers in metalworking fluids, where their amine groups adsorb onto metal surfaces to form protective films while the PEG chain provides aqueous dispersibility . PEG-3 stearamine, with its intermediate LogP of 5.55 and PSA of 52.93 Ų , is expected to partition effectively at the oil–water–metal triple interface, providing both emulsion stabilization (for oil-in-water or water-in-oil metalworking fluid concentrates) and corrosion protection. The relatively low EO content (3 units) preserves a higher amine density compared to PEG-10 or PEG-15 variants, potentially translating into more efficient metal surface coverage at equal weight concentration. Industrial procurement should specify total amine value and water content as key quality control parameters, with target values inferred from the homologous series trend (~120–140 mg KOH/g and ≤1.0% water, respectively ).

Application
Selection Property
Validation Focus
Dual emulsion formulation platform
Intermediate amphiphilic balance
W/O and O/W stability with co-surfactant
Antistatic finishing for textiles/fibers
Balanced amine value and aqueous dispersibility
Surface resistivity and wash durability
Covalent bioconjugation and surface functionalization
Reactive secondary amine functionality
Conjugation efficiency and stoichiometric control
Metalworking fluid and corrosion inhibition
Metal surface adsorption and emulsion stabilization
Corrosion protection and fluid stability
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